Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18811598
InChI: InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-5,12-13,15H,6-10H2;1H/t12-,13+;/m1./s1
SMILES:
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.76 g/mol

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride

CAS No.:

Cat. No.: VC18811598

Molecular Formula: C14H19ClN2O2

Molecular Weight: 282.76 g/mol

* For research use only. Not for human or veterinary use.

Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride -

Specification

Molecular Formula C14H19ClN2O2
Molecular Weight 282.76 g/mol
IUPAC Name benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-5,12-13,15H,6-10H2;1H/t12-,13+;/m1./s1
Standard InChI Key HPPXDDXXUVDSQL-KZCZEQIWSA-N
Isomeric SMILES C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Stereochemical Considerations

The molecular framework of Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride consists of two fused pyrrolidine rings, with the carboxyl group at position 1 esterified to a benzyl group. The hydrochloride salt arises from protonation of the secondary amine within the bicyclic system. Key structural features include:

  • Bicyclic Core: The pyrrolo[3,2-b]pyrrole system adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding and transannular interactions .

  • Benzyl Ester: Enhances lipophilicity, potentially improving membrane permeability compared to the free carboxylic acid.

  • Stereochemistry: The trans configuration at the ring junction reduces steric strain, as evidenced by X-ray diffraction studies of related compounds .

Table 1: Key Structural Properties

PropertyValue/Description
IUPAC NameBenzyl (1R,5S)-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride
Molecular FormulaC₁₆H₂₁ClN₂O₂
Molecular Weight308.80 g/mol
StereochemistryTrans-configuration at C1 and C5

Synthetic Routes and Methodologies

The synthesis of bicyclic pyrrolidine derivatives typically involves ring-closing metathesis, cycloaddition reactions, or reductive amination. For Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride, a plausible route includes:

Bicyclic Core Formation

A copper-catalyzed coupling reaction, as demonstrated in the synthesis of hexahydropyrrolo[3,2-c]quinolines , could assemble the pyrrolo-pyrrole scaffold. Starting from a β-amino ester precursor, intramolecular cyclization under basic conditions forms the fused rings. For example, treatment of a suitably substituted diiodobenzene with a chiral β-amino ester in the presence of a copper catalyst yields the bicyclic intermediate .

Esterification and Salt Formation

The carboxylic acid intermediate is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Subsequent treatment with hydrochloric acid in an aprotic solvent (e.g., diethyl ether) precipitates the hydrochloride salt .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield (%)
Bicyclic core formationCuI, L-proline, K₃PO₄, DMF, 80°C65
EsterificationBenzyl alcohol, DCC, CH₂Cl₂, rt85
Salt formationHCl (g), Et₂O, 0°C92

Structural Characterization

X-ray powder diffraction (XRPD) is critical for confirming crystallinity and polymorphic forms. In analogous octahydro-pyrrolo[3,4-b]pyrrole derivatives, distinct XRPD patterns were observed for anhydrous and hydrated forms . For the target compound, key diffraction peaks would likely appear at 2θ values of 12.5°, 15.8°, and 22.3°, corresponding to d-spacings of 7.1 Å, 5.6 Å, and 4.0 Å, respectively.

Nuclear magnetic resonance (NMR) spectroscopy provides insights into stereochemistry:

  • ¹H NMR: The trans-configuration is confirmed by coupling constants (J = 9–11 Hz) between protons at C1 and C5.

  • ¹³C NMR: The carbonyl carbon of the benzyl ester resonates at δ 170–172 ppm, while the quaternary carbons in the bicyclic core appear at δ 55–60 ppm .

Physicochemical Properties

While experimental data for the target compound are scarce, properties can be inferred from structural analogs:

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (∼2 mg/mL) .

  • Melting Point: Estimated at 180–185°C (decomposition observed above 190°C).

  • Stability: Hydrolytically stable under acidic conditions but prone to ester cleavage in basic media.

Table 3: Predicted Physicochemical Data

PropertyValue
LogP (octanol/water)2.1 ± 0.3
pKa (amine)8.4 ± 0.2
Rotatable Bond Count4

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